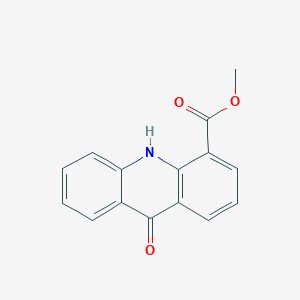
methyl 9-oxo-10H-acridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-oxo-10H-acridine-4-carboxylate is a derivative of acridine, a heterocyclic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These compounds have unique physical and chemical properties, making them valuable in various industrial applications, including dyes, fluorescent materials, and laser technologies .
Vorbereitungsmethoden
The synthesis of methyl 9-oxo-10H-acridine-4-carboxylate involves several steps. One common method includes the reaction of 9-oxo-9,10-dihydroacridine-4-carboxylic acid with methyl L-valinate in the presence of triethylamine and ethyl chloroformate . This reaction typically occurs under controlled conditions to ensure the desired product’s purity and yield.
Industrial production methods for acridine derivatives often involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. These methods may include continuous flow reactors and automated systems to handle large volumes of reactants and products.
Analyse Chemischer Reaktionen
Methyl 9-oxo-10H-acridine-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives with different functional groups attached to the acridine core.
Wissenschaftliche Forschungsanwendungen
Methyl 9-oxo-10H-acridine-4-carboxylate has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing other acridine derivatives with potential pharmaceutical properties . In biology, it serves as a fluorescent probe for visualizing biomolecules and studying cellular processes .
In medicine, acridine derivatives, including this compound, are investigated for their anticancer, antimicrobial, and antiviral activities . These compounds can intercalate into DNA, inhibiting enzymes like topoisomerase and telomerase, which are crucial for cancer cell proliferation . Additionally, they are explored for their potential in treating Alzheimer’s disease and other neurodegenerative disorders .
In industry, acridine derivatives are used as dyes, corrosion inhibitors, and materials for laser technologies . Their unique chemical properties make them valuable in various applications, from textiles to advanced electronics.
Wirkmechanismus
The mechanism of action of methyl 9-oxo-10H-acridine-4-carboxylate involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting enzymes like topoisomerase and telomerase . By interfering with these enzymes, the compound can prevent cancer cell proliferation and induce cell death.
Additionally, acridine derivatives can interact with other molecular targets, such as proteins and lipids, affecting various cellular pathways . These interactions contribute to their broad spectrum of biological activities, including antimicrobial and antiviral effects.
Vergleich Mit ähnlichen Verbindungen
Methyl 9-oxo-10H-acridine-4-carboxylate is unique among acridine derivatives due to its specific chemical structure and properties. Similar compounds include acridine-4-carboxamide, triazoloacridone, and amsacrine . These compounds share the acridine core but differ in their functional groups and biological activities.
For example, acridine-4-carboxamide is known for its anticancer properties, while triazoloacridone has shown promise in treating neurodegenerative diseases . Amsacrine is another acridine derivative used as an anticancer agent, particularly in treating leukemia .
Eigenschaften
IUPAC Name |
methyl 9-oxo-10H-acridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-15(18)11-7-4-6-10-13(11)16-12-8-3-2-5-9(12)14(10)17/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUOXWSHHKOKHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)



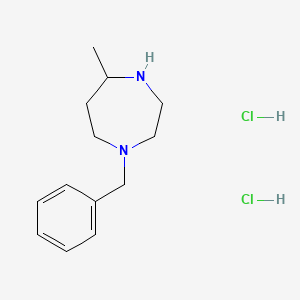

![(6R)-5-Tert-butoxycarbonyl-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B14020200.png)
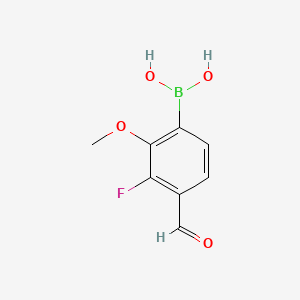
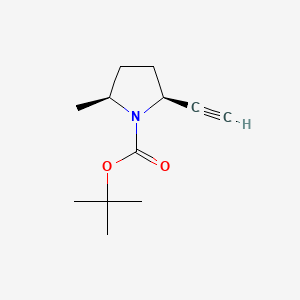
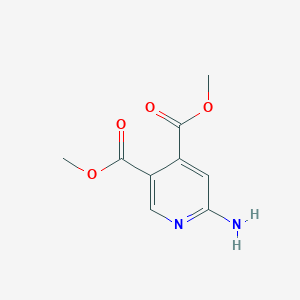

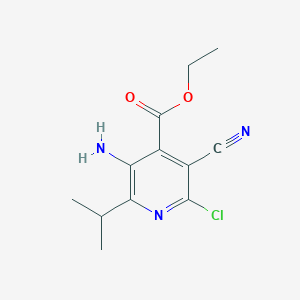
![5-Chloro-1,3-dimethyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14020247.png)

